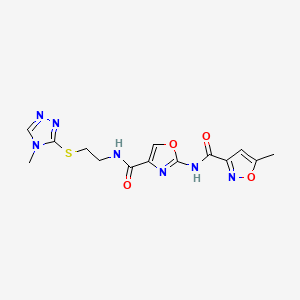

5-methyl-N-(4-((2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[4-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylcarbamoyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O4S/c1-8-5-9(20-25-8)12(23)18-13-17-10(6-24-13)11(22)15-3-4-26-14-19-16-7-21(14)2/h5-7H,3-4H2,1-2H3,(H,15,22)(H,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVDRIVVUJDNAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCCSC3=NN=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to have diverse biological activities. They can interact with various targets, including enzymes, receptors, and proteins, leading to a range of pharmacological effects.

Mode of Action

It’s known that triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties.

Biochemical Pathways

It’s known that triazole derivatives can affect various biochemical pathways due to their ability to interact with different targets.

Biological Activity

5-Methyl-N-(4-((2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of multiple functional groups enhances its pharmacological potential. The molecular formula is , and it has a molecular weight of approximately 358.41 g/mol.

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains. A study demonstrated that triazole derivatives displayed minimum inhibitory concentrations (MICs) ranging from 1 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 16 | Staphylococcus aureus |

| Compound B | 8 | Escherichia coli |

| Compound C | 32 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored. In vitro studies showed that certain derivatives could inhibit cancer cell proliferation. For example, a related compound exhibited an IC50 value of 10 µM against human breast cancer cells (MCF-7) . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Data

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound D | 10 | MCF-7 (Breast Cancer) |

| Compound E | 15 | HeLa (Cervical Cancer) |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, triazole derivatives have been reported to possess anti-inflammatory effects. Studies indicated that these compounds can inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition: Many triazole derivatives act as enzyme inhibitors, blocking pathways critical for microbial survival or cancer cell proliferation.

- DNA Interaction: Some compounds can intercalate into DNA or inhibit topoisomerases, disrupting replication and transcription processes.

- Cytokine Modulation: The ability to modulate cytokine release contributes to their anti-inflammatory properties.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives for their biological activity. One derivative was tested for its ability to inhibit Mycobacterium tuberculosis with promising results, showing an IC50 value below 5 µM . This highlights the potential for developing new anti-tubercular agents based on triazole scaffolds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and isoxazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 4-methyl-4H-1,2,4-triazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the isoxazole structure may enhance these properties due to its ability to interact with biological targets.

Antifungal Properties

The compound's structure suggests potential antifungal activity. Similar triazole-based compounds have been reported to inhibit fungal growth effectively. For example, studies have demonstrated that certain triazole derivatives exhibit strong activity against Candida albicans and Aspergillus species . This positions 5-methyl-N-(4-((2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide as a candidate for further investigation in antifungal drug development.

Anti-inflammatory Effects

Compounds with similar structures have been explored for their anti-inflammatory properties. The interaction of the triazole ring with inflammatory pathways could provide a therapeutic avenue for conditions such as arthritis and other inflammatory diseases .

Pesticidal Activity

The incorporation of triazole and isoxazole functionalities in agrochemicals has been linked to enhanced pesticidal activities. Research has shown that these compounds can act as effective fungicides and herbicides, targeting specific plant pathogens while minimizing harm to non-target species .

Plant Growth Regulation

Certain derivatives of triazoles are known to influence plant growth positively by modulating hormonal pathways. This aspect makes this compound a potential candidate for development as a plant growth regulator.

Nonlinear Optical Properties

Recent studies have explored the nonlinear optical (NLO) properties of triazole derivatives. These materials are vital in photonic applications such as sensors and imaging systems due to their ability to manipulate light at different wavelengths . The unique molecular structure of this compound may provide advantageous NLO characteristics.

Polymer Chemistry

The compound can also be utilized in polymer chemistry for synthesizing novel materials with enhanced thermal stability and mechanical properties. The incorporation of heterocyclic compounds into polymer matrices has been shown to improve performance metrics significantly.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|---|

| Triazole A | Staphylococcus aureus | 32 | |

| Triazole B | Candida albicans | 16 | |

| Triazole C | Escherichia coli | 64 |

Table 2: Pesticidal Efficacy of Isoxazole Compounds

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioethyl (-S-CH2-CH2-) bridge is susceptible to nucleophilic substitution under specific conditions. For example:

-

Reaction with alkyl halides or oxidizing agents can replace the sulfur atom or modify its oxidation state.

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Oxidation to sulfoxide | H2O2, acetic acid, 0–5°C | Sulfoxide derivative | |

| Alkylation | RX (alkyl halide), base | Thioether alkylation |

Hydrolysis of Carboxamide Groups

The carboxamide (-CONH-) groups in the structure undergo hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis yields carboxylic acids and ammonium salts.

-

Basic hydrolysis produces carboxylates and amines, as observed in related isoxazole-3-carboxamide derivatives .

| Hydrolysis Type | Conditions | Products | Reference |

|---|---|---|---|

| Acidic | HCl (6M), reflux | Isoxazole-3-carboxylic acid + amine | |

| Basic | NaOH (2M), 80°C | Isoxazole-3-carboxylate + ammonia |

Functionalization of the 1,2,4-Triazole Ring

The 4-methyl-4H-1,2,4-triazol-3-yl group participates in electrophilic substitution and coordination reactions:

-

Nitrogen alkylation : Reacts with alkyl halides to form quaternary ammonium salts .

-

Metal coordination : Binds to transition metals (e.g., Cu²⁺) via triazole nitrogen atoms, as seen in structurally similar compounds .

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Alkylation | CH3I, K2CO3, DMF, 60°C | N-alkylated triazole derivative | |

| Metal complexation | CuCl2, methanol, RT | Cu(II)-triazole complex |

Ring-Opening Reactions of Isoxazole

The isoxazole ring can undergo ring-opening under reductive or acidic conditions:

-

Hydrogenation with H2/Pd-C opens the ring to form β-keto amides .

-

Acid treatment may yield α,β-unsaturated carbonyl compounds.

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Hydrogenation | H2 (1 atm), Pd-C, ethanol | β-ketoamide intermediate | |

| Acid-mediated | H2SO4, 100°C | α,β-unsaturated carbonyl compound |

Acylation and Alkylation Reactions

The secondary amine in the carbamoyl group (-NH-C=O) undergoes acylation or alkylation:

-

Reaction with acetyl chloride forms N-acetyl derivatives.

| Reaction Type | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Acylation | AcCl, pyridine, 0°C | N-acetylated amide | ||

| Alkylation | CH3CH2Br, NaH, THF | N-alkylated amide |

Oxidative Degradation Pathways

The compound is susceptible to oxidative degradation, particularly at the thioether and triazole moieties:

-

Thioether oxidation : Forms sulfoxides or sulfones using H2O2 or meta-chloroperbenzoic acid (mCPBA).

-

Triazole ring oxidation : Generates N-oxides under strong oxidizing conditions .

| Oxidation Target | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Thioether | mCPBA, CH2Cl2, RT | Sulfone derivative | |

| Triazole | KMnO4, H2O, 50°C | Triazole N-oxide |

Metabolic Reactions

In biological systems, the compound undergoes:

-

Hydroxylation : CYP450-mediated oxidation at methyl or aromatic positions .

-

Glucuronidation : Conjugation of the carboxamide group with glucuronic acid .

| Metabolic Pathway | Enzyme System | Metabolite | Reference |

|---|---|---|---|

| Hydroxylation | CYP3A4 | Hydroxylated isoxazole | |

| Glucuronidation | UGT1A1 | Glucuronide conjugate |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p in are pyrazole-4-carboxamides with chloro, cyano, and aryl substituents. For example:

- 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

- 3d : Fluorophenyl-substituted variant

Key Difference: The target compound’s isoxazole-oxazole framework may confer distinct electronic properties compared to the pyrazole-pyrazole system, influencing binding modes. The thioethyl-triazole group could enhance membrane permeability over 3a’s cyano substituent .

Isoxazole-Thiophene Carboxamide ()

The compound N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide shares an isoxazole-carboxamide core but substitutes the oxazole and triazole with a thiophene ring.

Key Difference : The thiophene’s aromatic sulfur may engage in π-π stacking, whereas the target’s thioethyl-triazole offers flexibility and additional hydrogen-bonding sites.

Triazole-Thione Derivatives ()

Compound 6c (4-(4-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) features a triazole-thione group but lacks the isoxazole-oxazole scaffold.

Key Difference : The thioethyl group in the target compound may improve metabolic stability compared to 6c’s thione, which is prone to oxidation.

Q & A

Basic Synthesis

Q: What are the common synthetic routes for synthesizing 5-methyl-N-(4-((2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide? A: The synthesis typically involves multi-step reactions, starting with the formation of the oxazole and isoxazole cores. Key steps include:

- Condensation of 5-methylisoxazole-3-carboxylic acid with oxazole intermediates bearing carbamoyl groups.

- Thioether linkage formation between the 4-methyl-4H-1,2,4-triazole-3-thiol and ethylenediamine derivatives under basic conditions (e.g., K₂CO₃ in DMF or dichloromethane).

- Final coupling using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide bond.

Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures completion .

Structural Elucidation

Q: What analytical techniques are recommended for characterizing the compound’s structure? A: A combination of spectroscopic and crystallographic methods is essential:

- NMR spectroscopy (¹H, ¹³C) to confirm proton environments and carbon frameworks.

- IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).

- X-ray crystallography using programs like SHELXL for resolving bond angles, lengths, and torsional conformations in single crystals .

Advanced: How can ambiguous crystallographic data (e.g., twinning or disorder) be resolved? A: Use SHELXD/SHELXE for experimental phasing and SHELXL for refinement. Strategies include:

- Applying restraints to disordered regions.

- Testing different space groups to optimize the R-factor.

- Validating hydrogen bonding networks with density functional theory (DFT) calculations .

Biological Activity Screening

Q: What methodologies are suitable for preliminary bioactivity screening? A: Standard in vitro assays include:

- Anticancer activity : Testing against NCI-60 cancer cell lines, with IC₅₀ determination via MTT assays.

- Antimicrobial activity : Agar dilution methods against Gram-positive/negative bacteria.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the compound’s heterocyclic motifs .

Advanced: How can structure-activity relationships (SAR) be systematically studied? A:

- Synthesize analogs with modifications to the triazole, oxazole, or thioether moieties.

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like GSK-3β or EGFR.

- Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Synthetic Optimization

Q: How can reaction yields be improved during the carboxamide coupling step? A: Key parameters include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility.

- Catalyst systems : Use DMAP as a nucleophilic catalyst alongside EDC/HOBt.

- Temperature control : Maintain 0–5°C during activation to minimize side reactions.

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Data Contradiction Analysis

Q: How should discrepancies in reported biological activity data be addressed? A:

- Replicate assays under standardized conditions (e.g., cell passage number, serum concentration).

- Verify compound purity : Use HPLC (≥95% purity) and LC-MS to rule out degradation products.

- Cross-reference structural data : Confirm batch consistency via ¹H NMR and X-ray diffraction .

Computational Modeling

Advanced: What computational strategies predict the compound’s pharmacokinetic properties? A:

- ADMET prediction : Tools like SwissADME or ADMETLab 2.0 estimate absorption, metabolism, and toxicity.

- Molecular dynamics (MD) simulations : Assess stability in lipid bilayers (e.g., GROMACS) to predict membrane permeability.

- Quantum mechanical calculations : Gaussian 16 optimizes electron density maps for redox-sensitive moieties .

Stability and Storage

Q: What conditions ensure the compound’s long-term stability? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.